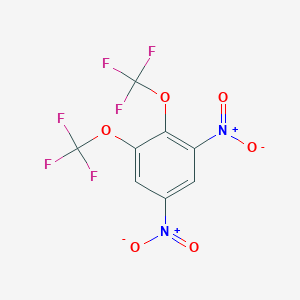![molecular formula C16H13F6NO4S B6313018 3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate CAS No. 1357624-63-5](/img/structure/B6313018.png)
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate (3-TFM-PFB-1-S) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 100-102°C. 3-TFM-PFB-1-S has a low toxicity and is a relatively stable compound, making it an ideal choice for a variety of research applications.
Aplicaciones Científicas De Investigación
3-TFM-PFB-1-S has a variety of scientific applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Additionally, 3-TFM-PFB-1-S has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of a variety of pharmaceuticals.
Mecanismo De Acción
3-TFM-PFB-1-S is an organic compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts by providing a nucleophilic center, which facilitates the formation of covalent bonds between the reactants. Additionally, 3-TFM-PFB-1-S can act as an electron donor, which can facilitate the formation of a variety of different products.
Biochemical and Physiological Effects
3-TFM-PFB-1-S is a relatively non-toxic compound and has not been found to have any significant biochemical or physiological effects. It has been found to be non-irritating to the skin and eyes, and has not been found to be a skin sensitizer. Additionally, it has not been found to be a reproductive or developmental toxin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-TFM-PFB-1-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of organic solvents. Additionally, it is non-toxic and non-irritating, making it an ideal choice for a variety of research applications.
However, there are some limitations to using 3-TFM-PFB-1-S in laboratory experiments. It is a relatively expensive compound, and the two-step synthesis process can be time consuming. Additionally, the reaction conditions required for the synthesis of 3-TFM-PFB-1-S can be difficult to control, making it difficult to obtain consistent results.
Direcciones Futuras
There are a number of potential future applications for 3-TFM-PFB-1-S. It could be used in the synthesis of a variety of different pharmaceuticals, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Furthermore, 3-TFM-PFB-1-S could be used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used as a catalyst in the synthesis of a variety of different compounds.
Métodos De Síntesis
3-TFM-PFB-1-S can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluorobutane-1-sulfonyl chloride with 6-(trifluoromethyl)-2-pyridinyloxybenzene in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with potassium hydroxide in DMF to yield 3-TFM-PFB-1-S.
Propiedades
IUPAC Name |
[3-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4,4,4-trifluorobutane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)8-3-9-28(24,25)27-12-5-1-4-11(10-12)26-14-7-2-6-13(23-14)16(20,21)22/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMTTXAJSOJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)


![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)

